2-Naphthalenebutanol
Overview
Description
2-Naphthalenebutanol, also known as 4-(2-naphthyl)-1-butanol, is an organic compound with the molecular formula C14H16O. It is characterized by a naphthalene ring attached to a butanol chain. This compound is notable for its unique structure, which combines the aromatic properties of naphthalene with the functional versatility of an alcohol group .
Biochemical Analysis
Biochemical Properties
2-Naphthalenebutanol, as a derivative of naphthalene, has been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties
Cellular Effects
Naphthalene derivatives have been shown to induce changes in cell structure and surface properties
Molecular Mechanism
It is known that naphthalene derivatives can interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
Naphthalene derivatives are known to be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthalenebutanol can be synthesized through various methods. One common synthetic route involves the reduction of methyl 4-(naphthalen-2-yl)butanoate using lithium aluminium hydride (LiAlH4) in diethyl ether. The reaction is typically carried out at 0°C for 5 minutes, followed by 20°C for 30 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenebutanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Produces naphthyl butanone or naphthyl butanal.
Reduction: Leads to the formation of naphthyl butane.
Substitution: Results in compounds like naphthyl butyl chloride.
Scientific Research Applications
2-Naphthalenebutanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Naphthalenebutanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Naphthalene: A simpler aromatic compound with similar structural features but lacking the butanol chain.
1-Naphthalenemethanol: Another naphthalene derivative with a hydroxyl group, but with different positioning and chain length.
2-Naphthalenemethanol: Similar to 2-Naphthalenebutanol but with a shorter chain.
Uniqueness: this compound stands out due to its specific combination of a naphthalene ring and a butanol chain, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
4-naphthalen-2-ylbutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-10-4-3-5-12-8-9-13-6-1-2-7-14(13)11-12/h1-2,6-9,11,15H,3-5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPOCQNXGQTIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281272 | |
Record name | 2-Naphthalenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2657-44-5 | |
Record name | 2-Naphthalenebutanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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